molecular formula C14H11ClN4O B5517726 N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5517726
M. Wt: 286.71 g/mol
InChI Key: JKPPIEPRQABAAQ-CNHKJKLMSA-N
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Description

N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a triazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the furan ring with the triazole ring under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-10-2-3-11(15)6-13(10)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPPIEPRQABAAQ-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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